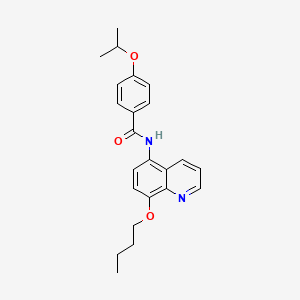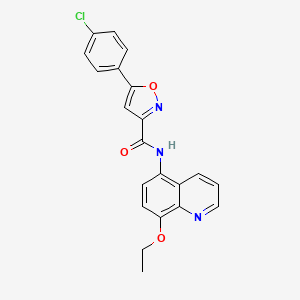![molecular formula C14H10BrN3O2S2 B11315011 N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide](/img/structure/B11315011.png)
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide is a complex organic compound that features a thiophene ring, a thiadiazole ring, and a methoxybenzamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide typically involves multiple steps. One common method includes the Suzuki cross-coupling reaction. This reaction involves the coupling of 3-bromothiophene-2-carbaldehyde with 4-bromo-2-methylaniline in the presence of a palladium catalyst and a base such as potassium phosphate . The reaction is carried out at elevated temperatures, typically around 90°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.
Substitution: The bromine atom in the thiophene ring can be substituted with different functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while substitution of the bromine atom can produce various substituted thiophenes .
Applications De Recherche Scientifique
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have applications in the development of new pharmaceuticals, particularly in targeting specific biological pathways.
Mécanisme D'action
The mechanism of action of N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide is not fully understood. it is believed to interact with specific molecular targets and pathways. The thiadiazole ring may interact with enzymes or receptors, modulating their activity. The methoxybenzamide group could enhance the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine: This compound also features a bromothiophene ring and has been studied for its electronic properties.
4,7-bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole: Another compound with a bromothiophene ring, used in organic electronics.
Uniqueness
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide is unique due to the combination of its functional groups, which confer specific electronic and biological properties. The presence of the methoxybenzamide group distinguishes it from other similar compounds, potentially enhancing its binding affinity and specificity for certain targets .
Propriétés
Formule moléculaire |
C14H10BrN3O2S2 |
|---|---|
Poids moléculaire |
396.3 g/mol |
Nom IUPAC |
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C14H10BrN3O2S2/c1-20-9-4-2-8(3-5-9)13(19)17-14-16-12(18-22-14)10-6-7-11(15)21-10/h2-7H,1H3,(H,16,17,18,19) |
Clé InChI |
KZSKJQWCWRBPBU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC=C(S3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11314943.png)
![5-(4-bromophenyl)-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11314946.png)
![N-(2-hydroxy-5-methylphenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11314948.png)
![N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11314954.png)

![2-(4-tert-butylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11314967.png)
![7-(2-bromophenyl)-8,9-dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11314969.png)
![7-bromo-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11314974.png)

![N-(4-fluorophenyl)-N-[(4-methyl-5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide](/img/structure/B11314987.png)
![3-Methyl-7-phenyl-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11314990.png)
![N-[4-(benzyloxy)phenyl]-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11315005.png)
![N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11315013.png)
![2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(prop-2-en-1-ylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B11315017.png)
